molecular formula C5H9IO2 B14435882 Propyl iodoacetate CAS No. 83004-93-7

Propyl iodoacetate

Cat. No.: B14435882
CAS No.: 83004-93-7
M. Wt: 228.03 g/mol
InChI Key: DBIKFZUGIPPYDJ-UHFFFAOYSA-N
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Description

Propyl iodoacetate is an organic compound with the molecular formula C₅H₉IO₂. It is an ester derived from iodoacetic acid and propanol. This compound is known for its reactivity due to the presence of the iodine atom, which makes it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl iodoacetate can be synthesized through the esterification of iodoacetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl iodoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as thiols or amines, leading to the formation of new compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to iodoacetic acid and propanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, under mild conditions.

    Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as thiol derivatives or amine derivatives.

    Reduction: The major product is propanol.

    Hydrolysis: The products are iodoacetic acid and propanol.

Scientific Research Applications

Propyl iodoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: this compound is used to modify cysteine residues in proteins, which can help in studying protein structure and function.

    Industry: The compound is used in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The primary mechanism of action of propyl iodoacetate involves the alkylation of thiol groups in proteins. The iodine atom in the compound reacts with the sulfur atom in cysteine residues, forming a covalent bond and modifying the protein’s structure and function. This modification can inhibit enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetic Acid: Similar to propyl iodoacetate but lacks the ester group. It is also used to modify cysteine residues in proteins.

    Iodoacetamide: Another compound used for protein modification, but it has an amide group instead of an ester group.

Uniqueness

This compound is unique due to its ester group, which provides different reactivity and solubility properties compared to iodoacetic acid and iodoacetamide. This makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

83004-93-7

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

propyl 2-iodoacetate

InChI

InChI=1S/C5H9IO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3

InChI Key

DBIKFZUGIPPYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CI

Origin of Product

United States

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